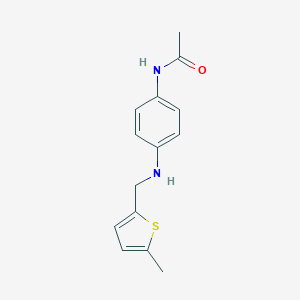
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a thienyl group, which is a sulfur-containing heterocycle, attached to an amino phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide typically involves the following steps:
Formation of the thienylmethylamine: This can be achieved by reacting 5-methyl-2-thiophenemethanol with ammonia or an amine under suitable conditions.
Coupling with 4-nitroacetophenone: The thienylmethylamine is then coupled with 4-nitroacetophenone in the presence of a reducing agent to form the intermediate compound.
Reduction and acetylation: The nitro group is reduced to an amino group, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Acylation can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Acetylated or alkylated products.
科学的研究の応用
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thienyl group can enhance binding affinity through π-π interactions or hydrogen bonding. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and permeability.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a thienyl group.
N-(4-bromophenyl)acetamide: Contains a bromine atom instead of a thienyl group.
N-(4-nitrophenyl)acetamide: Features a nitro group instead of a thienyl group.
Uniqueness
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H16N2OS |
|---|---|
分子量 |
260.36g/mol |
IUPAC名 |
N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-8,15H,9H2,1-2H3,(H,16,17) |
InChIキー |
VFAXHMNLZQEHDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
正規SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
溶解性 |
39.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















